molecular formula C22H31NO2 B000916 Desfesoterodine CAS No. 207679-81-0

Desfesoterodine

Cat. No.: B000916
CAS No.: 207679-81-0
M. Wt: 341.5 g/mol
InChI Key: DUXZAXCGJSBGDW-HXUWFJFHSA-N
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Biochemical Analysis

Biochemical Properties

Desfesoterodine is a competitive, specific muscarinic receptor antagonist . It has a high affinity for muscarinic receptors, which is two orders of magnitude greater than that of fesoterodine . The compound interacts with these receptors, blocking their activity and thereby inhibiting bladder contraction .

Cellular Effects

This compound’s primary effect on cells is the inhibition of bladder contraction . This is achieved through its antagonistic action on muscarinic receptors, which play a key role in regulating bladder function . By blocking these receptors, this compound can reduce urinary frequency and incontinence .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a competitive antagonist at muscarinic receptors . This means that it binds to these receptors, preventing them from being activated by their natural ligands. This inhibits the downstream signaling pathways that would normally lead to bladder contraction .

Temporal Effects in Laboratory Settings

It is known that the drug is rapidly and extensively hydrolyzed by non-specific esterases to form this compound . This suggests that its effects may be relatively short-lived, with the duration of action determined by the rate of hydrolysis.

Dosage Effects in Animal Models

It is known that the drug is rapidly and extensively hydrolyzed by non-specific esterases to form this compound . This suggests that the effects of the drug may be dose-dependent, with higher doses leading to greater levels of the active metabolite.

Metabolic Pathways

This compound is a metabolite of fesoterodine . It is formed through the action of non-specific esterases, which hydrolyze fesoterodine to form this compound

Transport and Distribution

It is known that the drug is rapidly and extensively hydrolyzed by non-specific esterases to form this compound . This suggests that the drug may be rapidly distributed throughout the body following administration.

Subcellular Localization

Given its role as a muscarinic receptor antagonist, it is likely that the drug localizes to the cell membrane, where these receptors are typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desfesoterodine is synthesized from fesoterodine through hydrolysis. The process involves the cleavage of the ester bond in fesoterodine, resulting in the formation of this compound .

Industrial Production Methods: The industrial production of this compound involves the use of non-specific esterases to hydrolyze fesoterodine. This process is carried out under controlled conditions to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Desfesoterodine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Desfesoterodine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Tolterodine: Desfesoterodine is the active metabolite of tolterodine. Both compounds are used to treat overactive bladder, but this compound has a higher affinity for muscarinic receptors.

    Fesoterodine: Fesoterodine is a prodrug that is rapidly converted to this compound in the body. .

Uniqueness: this compound’s uniqueness lies in its high affinity for muscarinic receptors and its effectiveness in treating overactive bladder symptoms. Its rapid formation from fesoterodine and its potent antimuscarinic activity make it a valuable compound in medical research and treatment .

Properties

IUPAC Name

2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXZAXCGJSBGDW-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431319
Record name (R)-5-Hydroxymethyltolterodine
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URL https://comptox.epa.gov/dashboard/DTXSID40431319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207679-81-0
Record name 5-Hydroxymethyltolterodine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207679-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desfesoterodine [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desfesoterodine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15578
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name (R)-5-Hydroxymethyltolterodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-5-Hydroxymethyl Tolterodine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESFESOTERODINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

A solution of (±)-N,N-diisopropyl-3-(2-methoxy-5-methoxycarbonylphenyl)-3-phenylpropionamide (0.79 g, 2.0 mmol) in 20 ml of tetrahydrofuran was cooled to 5° C. and then treated with 2.5 ml of 1M LiAlH4/THF. After stirring at room temperature for 18 hrs. finely powdered aluminium chloride (0.3 g) was added and stirring was continued for additional 4 hrs. The reaction was quenched at 5° C. by the dropwise addition of water followed by aqueous sodium hydroxide solution. The mixture was diluted with diethyl ether (150 ml) and the organic phase was washed with half saturated brine, dried (sodium sulphate), and evaporated to dryness to give the title compound as a solid off-white foam. Tlc (2) 0.16, m.p. 48-51° C. A portion of the material was converted into the hydrochloride (ethereal hydrochloric acid), m.p. 186-189° C. (dec.).
Name
(±)-N,N-diisopropyl-3-(2-methoxy-5-methoxycarbonylphenyl)-3-phenylpropionamide
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
LiAlH4 THF
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

(2-Hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl)methanol (Example 13, 830 g, 3.24 mol, 1.0 eq) was stirred in methanol (4150 mL, 5.0 mL/g). Diisopropylamine (1362 mL, 9.72 mol, 3.0 eq) was then added over 15 minutes via dropping funnel. The resulting solution was then stirred for one hour under nitrogen.
Quantity
830 g
Type
reactant
Reaction Step One
Quantity
4150 mL
Type
solvent
Reaction Step One
Quantity
1362 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of (±)-N,N-diisopropyl-3-(2-methoxy-5-methoxy-carbonylphenyl)-3-phenylpropionamide (0.79 g, 2.0 mmol) in 20 ml of tetrahydrofuran was cooled to 5° C. and then treated with 2.5 ml of 1M LiAlH4/THF. After stirring at room temperature for 18 hrs. finely powdered aluminium chloride (0.3 g) was added and stirring was continued for additional 4 hrs. The reaction was quenched at 5° C. by the dropwise addition of water followed by aqueous sodium hydroxide solution. The mixture was diluted with diethyl ether (150 ml) and the organic phase was washed with half saturated brine, dried (sodium sulphate), and evaporated to dryness to give the title compound as a solid off-white foam. Tlc (2) 0.16, m.p. 48-51° C. A portion of the material was converted into the hydrochloride (ethereal hydrochloric acid), m.p. 186-189° C. (dec.).
Name
(±)-N,N-diisopropyl-3-(2-methoxy-5-methoxy-carbonylphenyl)-3-phenylpropionamide
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
LiAlH4 THF
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desfesoterodine
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Desfesoterodine
Reactant of Route 3
Desfesoterodine
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Reactant of Route 5
Desfesoterodine
Reactant of Route 6
Desfesoterodine
Customer
Q & A

Q1: What is the significance of researching different salt forms of Desfesoterodine?

A1: Researching different salt forms of this compound, like the tartaric acid salt [], is crucial for optimizing its pharmaceutical properties. Different salts can exhibit varying solubility, stability, and bioavailability, directly impacting the drug's effectiveness. This research area explores how to formulate this compound for optimal delivery and therapeutic benefit.

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